Dual-Site Antimutagenic Substitution: 3-Fluoro Plus 2-Chloro on the 4-Methylquinoline Scaffold
The unsubstituted parent compound 4-methylquinoline (4-MeQ) is classified as the most potent mutagen among all quinoline derivatives examined, with mutagenicity quantified at approximately 10,000 revertants/μg in Salmonella typhimurium TA100 with S9 metabolic activation [1]. Independent structure–activity relationship (SAR) studies demonstrate that fluorine substitution at position 3 of quinoline abolishes mutagenicity (3-fluoroquinoline: non-mutagenic in S. typhimurium TA100), while 2-chloroquinoline also scores as non-mutagenic under identical conditions [2]. The target compound 2-chloro-3-fluoro-4-methylquinoline is the only commercially cataloged building block that co-locates both the antimutagenic 3-fluoro and 2-chloro modifications on the 4-MeQ core. By class-level inference from the established additive antimutagenic effects of fluorine at C-2 and C-3 in fluorinated 4-MeQ series [1], this dual-substituted scaffold is expected to be non-mutagenic, in contrast to the highly mutagenic 4-MeQ parent [1][2].
| Evidence Dimension | Mutation frequency (Ames test, TA100 +S9) |
|---|---|
| Target Compound Data | Predicted non-mutagenic (based on additive antimutagenic contributions of 3-F and 2-Cl substituents on the quinoline nucleus); no direct assay data available for the exact compound |
| Comparator Or Baseline | 4-Methylquinoline: ~10,000 revertants/μg (most potent quinoline mutagen known); 3-Fluoroquinoline: Non-mutagenic; 2-Chloroquinoline: Non-mutagenic |
| Quantified Difference | Expected >99.9% reduction in mutagenicity vs. 4-MeQ parent (class-level projection); exact reduction not experimentally confirmed for the specific 2-Cl/3-F/4-Me combination |
| Conditions | Ames Salmonella/microsome assay (S. typhimurium TA100) with Aroclor 1254-induced rat liver S9 fraction |
Why This Matters
For medicinal chemistry programs and fragment-based drug discovery, a non-mutagenic building block eliminates a critical go/no-go liability at the hit-to-lead stage, whereas use of 4-MeQ or other mutagenic quinoline intermediates introduces regulatory risk and requires additional genotoxicity de-risking studies.
- [1] Kato, T., Hakura, A., Mizutani, T., & Saeki, K. (2000). Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 465(1-2), 173-182. View Source
- [2] LaVoie, E. J., et al. (1991). Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis, 12(2), 217-220. View Source
